molecular formula C4H8O2 B037612 Ethyl acetate-d8 CAS No. 117121-81-0

Ethyl acetate-d8

Cat. No. B037612
M. Wt: 96.15 g/mol
InChI Key: XEKOWRVHYACXOJ-AUOAYUKBSA-N
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Description

Synthesis Analysis

Ethyl acetate is traditionally produced through the esterification of ethanol with acetic acid, a process that can be catalyzed by acids such as sulfuric acid. Recent studies have explored various catalysts and methods to improve the efficiency of ethyl acetate synthesis. For instance, direct synthesis from ethanol under pressure using a Cu–Zn–Zr–Al–O catalyst has shown increased selectivity and yield under specific conditions (Inui, Kurabayashi, & Sato, 2002)(Inui, Kurabayashi, & Sato, 2002). Moreover, biocatalytic methods using enzymes have emerged as a sustainable alternative, showcasing the potential for bio-based production (Kruis et al., 2017)(Kruis et al., 2017).

Molecular Structure Analysis

The molecular structure and conformation of ethyl acetate have been extensively studied. X-ray crystallography and gas electron diffraction techniques reveal that ethyl acetate molecules favor a trans conformation in the solid state and as a solvate, with negligible contributions from the cis isomer (Boese et al., 2013; Sugino et al., 1991)(Boese et al., 2013)(Sugino et al., 1991). This conformational preference is critical for understanding its reactivity and interactions in various chemical contexts.

Chemical Reactions and Properties

Ethyl acetate participates in a wide range of chemical reactions, primarily serving as a solvent in organic synthesis. Its reactivity includes esterification and hydrolysis reactions, where it can be both synthesized and decomposed under acidic or basic conditions. The synthesis and properties of various ethyl acetate derivatives have been explored, indicating the versatility of this ester in chemical synthesis (Shiotani et al., 1995)(Shiotani et al., 1995).

Scientific Research Applications

  • Solvent Substitute in Microbiology : Ethyl acetate is a suitable substitute solvent for diethyl ether in the Formalin-ether sedimentation technique. It is less flammable and hazardous than diethyl ether, without altering the concentration, distortion, or morphology of organisms (Young et al., 1979).

  • Microbial Production in Biotechnology : Ethyl acetate is a short-chain ester used in food, beverage, and solvents. Its production can be sustainable through microbial conversion of biomass-derived sugars, offering a greener alternative to traditional methods. Key factors in its microbial production include the accumulation of acetyl-CoA and metabolic engineering in yeasts (Zhang et al., 2020).

  • Crystal Structure Analysis in Chemistry : The crystal structure of ethyl acetate has been determined, showing a flat molecule with a trans conformation. Analysis of its solvate forms reveals a preference for trans over gauche isomers, which was studied using ab initio calculations (Boese et al., 2013).

  • Biotechnological Production by Yeasts : Ethyl acetate is an eco-friendly solvent with applications in the industrial sector. Its microbial synthesis by yeasts such as Pichia anomala and Kluyveromyces marxianus has been studied, focusing on the mechanism of ester synthesis and potential for large-scale production from renewable resources (Löser et al., 2014).

  • Reactive Distillation in Chemical Engineering : Ethyl acetate synthesis via homogeneously catalyzed reactive distillation was studied, showcasing the potential of combining reaction and separation in a single distillation column to increase conversion and improve selectivity (Kenig et al., 2001).

  • Microencapsulation Techniques in Pharmaceutical Manufacturing : Ethyl acetate solvent evaporation and extraction processes were developed for preparing poly(d,l-lactide-co-glycolide) microspheres, showing its effectiveness in manipulating the morphology and size of microspheres (Sah, 1997).

Safety And Hazards

Ethyl acetate-d8 is a highly flammable liquid and vapor . It causes serious eye irritation and may cause drowsiness or dizziness . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It should be kept away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

1,1,2,2,2-pentadeuterioethyl 2,2,2-trideuterioacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3/i1D3,2D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKOWRVHYACXOJ-AUOAYUKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)OC([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584117
Record name (~2~H_5_)Ethyl (~2~H_3_)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl acetate-d8

CAS RN

117121-81-0
Record name (~2~H_5_)Ethyl (~2~H_3_)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl acetate-d8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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